

Application Notes and Protocols for Spin-Spray Deposition of Ferrite Thin Films

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Compound of Interest

Compound Name: *Iron;nickel*

Cat. No.: *B15419279*

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Introduction

Spinel ferrite thin films are critical components in high-frequency electronic devices such as on-chip inductors, DC-DC converters, and for electromagnetic interference (EMI) suppression.[1][2][3] Traditional fabrication methods like sputtering or pulsed laser deposition often require high-temperature annealing steps, making them incompatible with certain semiconductor processes and substrates.[1][4] Spin-spray deposition emerges as a superior alternative, offering a low-temperature (typically below 130°C), non-vacuum, and high-yield method for producing high-quality crystalline ferrite films.[4][5] This technique is compatible with a variety of substrates, including glass, silicon, and flexible plastics like polyimide.[4]

This document provides detailed protocols and application notes for the fabrication of ferrite thin films using the spin-spray method, summarizing key experimental parameters and their influence on the final film properties.

Principle of Operation

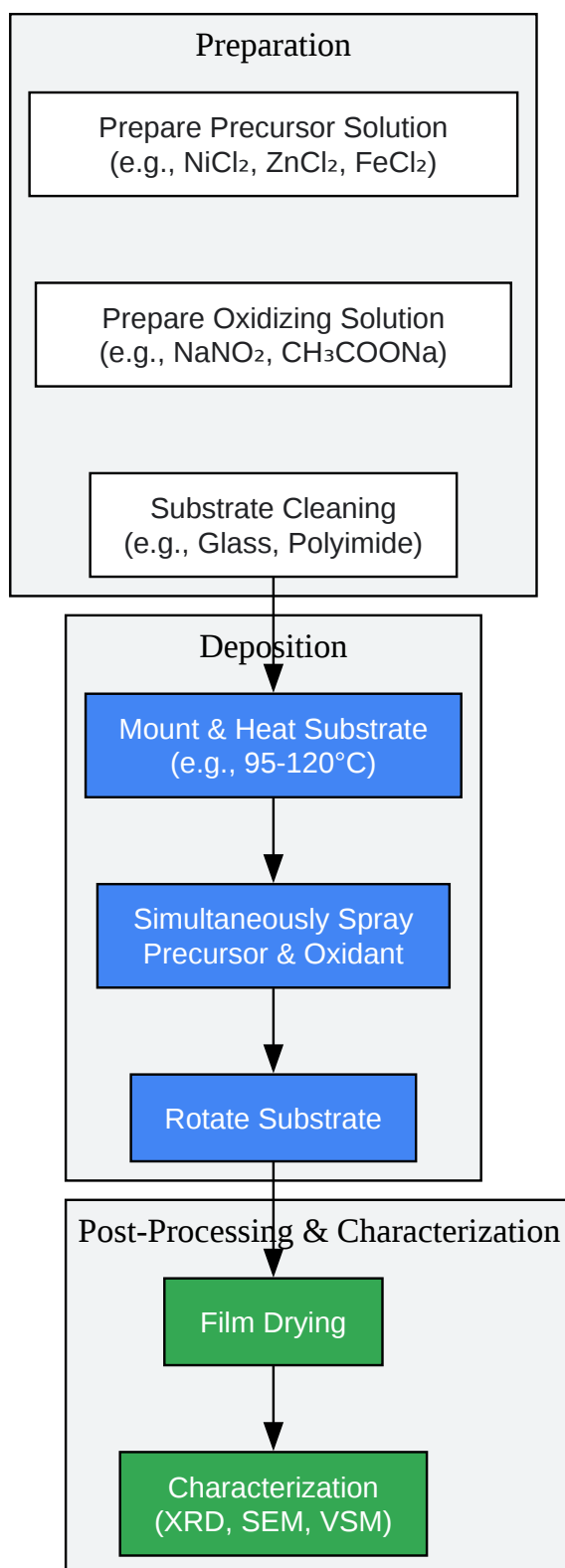
The spin-spray deposition process involves the simultaneous spraying of a reactant solution (containing metal ions like Fe^{2+} , Ni^{2+} , Zn^{2+}) and an oxidizing solution onto a heated, rotating substrate. The formation of the ferrite film occurs directly on the substrate surface through a chemical reaction.

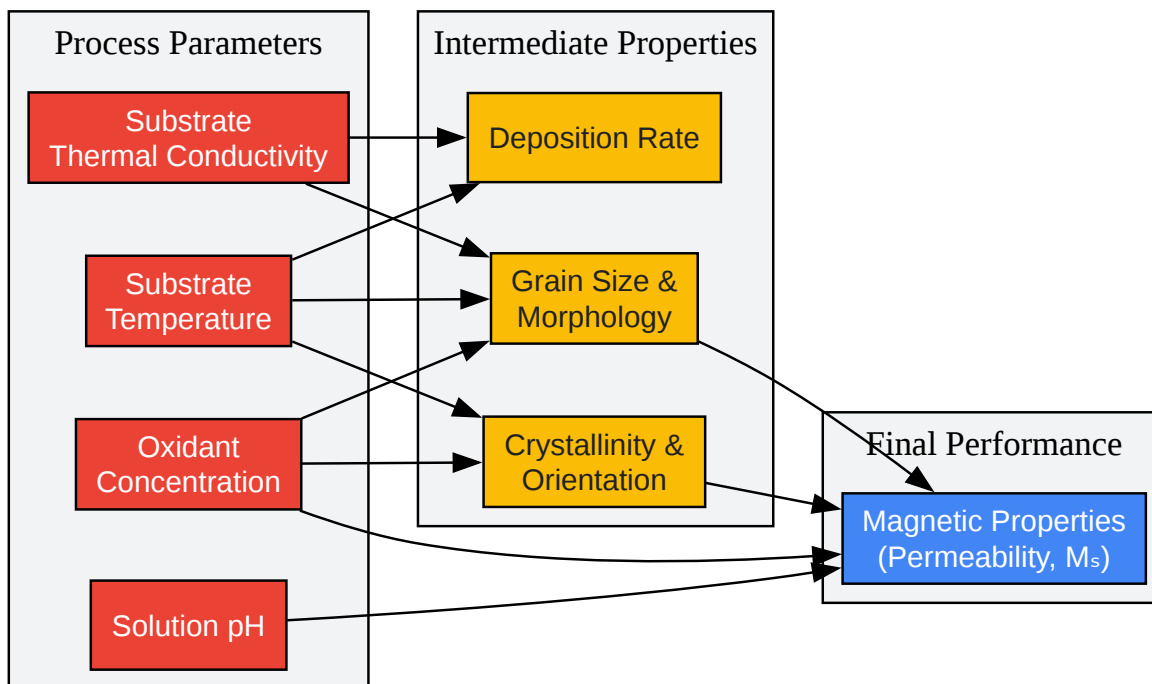
The fundamental process begins when the substrate captures ferrous ions (Fe^{2+}) from the sprayed droplets.[1] These ions then react with hydroxide ions (OH^-) present in the aqueous

solution. An oxidizing agent promotes the oxidation of Fe^{2+} to Fe^{3+} , leading to the formation of the spinel ferrite structure. The substrate's rotation ensures the uniform distribution of the reactant solutions, while the elevated temperature facilitates the chemical reaction and crystallization.

Experimental Workflow and Logical Relationships

The successful deposition of high-quality ferrite thin films is dependent on the precise control of several key parameters. The following diagrams illustrate the general experimental workflow and the relationships between process parameters and film properties.





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References

- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Recent Advances in Spinel Ferrite-Based Thin Films: Synthesis, Performances, Applications, and Beyond [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. pubs.aip.org [pubs.aip.org]
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